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Compound of Interest

Compound Name: Benzyl-PEG4-Boc

Cat. No.: B8248213 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
N-benzyl-PEG4-N'-Boc, systematically named tert-butyl (2-(2-(2-(2-

(benzyloxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate, is a heterobifunctional polyethylene glycol

(PEG) linker. This molecule is of significant interest in the fields of bioconjugation, drug delivery,

and pharmaceutical development due to its well-defined structure and versatile chemical

handles. The incorporation of a tetraethylene glycol (PEG4) spacer enhances aqueous

solubility and can improve the pharmacokinetic properties of conjugated molecules.[1][2][3]

This linker possesses two distinct terminal functionalities: a benzyl ether group and a tert-

butoxycarbonyl (Boc)-protected amine. The benzyl group is a stable protecting group for

alcohols that can be removed under specific conditions, such as hydrogenolysis.[4] The Boc

group is a widely used protecting group for amines that is readily cleaved under mildly acidic

conditions, such as with trifluoroacetic acid (TFA), to yield a primary amine.[5] This orthogonal

protection scheme allows for the sequential and selective modification of either terminus of the

PEG linker, making it a valuable tool in the synthesis of complex biomolecules, including

antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs).

Physicochemical Properties
While specific experimental data for N-benzyl-PEG4-N'-Boc is not readily available in public

databases, its properties can be reliably estimated based on its chemical structure and data
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from closely related analogs such as Boc-NH-PEG4-amine and Boc-NH-PEG4-OH.

Property Estimated Value Notes

Molecular Formula C20H33NO6
Calculated based on the

chemical structure.

Molecular Weight 383.48 g/mol
Calculated based on the

molecular formula.

Appearance
Colorless to light yellow oil or

solid

Typical appearance for PEG

derivatives of this molecular

weight.

Solubility
Soluble in water, DMSO, DCM,

DMF, and ethanol

The PEG chain confers

hydrophilicity, while the benzyl

and Boc groups provide

solubility in common organic

solvents.

Stability
Stable under neutral and basic

conditions

The benzyl ether is stable to a

wide range of conditions, while

the Boc group is stable to

bases and nucleophiles. Both

are susceptible to acidic

conditions.

Storage
-20°C, keep in dry and avoid

sunlight

Recommended for long-term

stability and to prevent

degradation.

Chemical Reactivity and Applications
The core utility of N-benzyl-PEG4-N'-Boc lies in its bifunctional nature, enabling a stepwise

approach to conjugation.

Boc-Protected Amine: The Boc group is a robust protecting group for the primary amine. Its

removal is typically achieved under acidic conditions, most commonly with trifluoroacetic acid

(TFA) in a solvent like dichloromethane (DCM). The deprotection reveals a primary amine,
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which can then be reacted with various electrophiles such as activated esters (e.g., NHS

esters), carboxylic acids (in the presence of coupling agents), or isothiocyanates. This

functionality is often utilized for conjugation to proteins, peptides, or other biomolecules.

Benzyl Ether: The benzyl group serves as a stable protecting group for the terminal hydroxyl of

the PEG chain. It is resistant to the acidic conditions used for Boc deprotection, allowing for

orthogonal functionalization. The benzyl group can be removed via catalytic hydrogenolysis

(e.g., using H2 and a palladium catalyst), which is a mild method compatible with many

functional groups. The resulting primary alcohol can then be further functionalized, for example,

by oxidation to an aldehyde or carboxylic acid, or by conversion to a leaving group for

nucleophilic substitution.

This dual functionality makes N-benzyl-PEG4-N'-Boc a valuable linker in the development of

targeted therapeutics. For instance, the deprotected amine could be conjugated to a targeting

ligand (like an antibody or peptide), and after subsequent removal of the benzyl group, a

therapeutic payload could be attached to the hydroxyl terminus.

Experimental Protocols
Boc Deprotection Protocol
This protocol describes the general procedure for the removal of the Boc protecting group to

yield the free amine as a TFA salt.

Dissolution: Dissolve the Boc-protected PEG linker (1 equivalent) in anhydrous

dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped

with a magnetic stir bar.

Cooling: Cool the solution to 0°C in an ice bath.

Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If the

substrate contains acid-sensitive groups, scavengers such as triisopropylsilane (TIS) (2.5-

5% v/v) can be added.

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room

temperature.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed

(typically 1-2 hours).

Work-up:

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess

TFA.

To remove residual TFA, co-evaporate with toluene (3 times).

The resulting TFA salt of the deprotected amine can be used directly or neutralized by

dissolving the residue in an organic solvent and washing with a saturated aqueous

solution of sodium bicarbonate.

1H NMR Characterization Protocol
Proton Nuclear Magnetic Resonance (1H NMR) is a powerful tool for confirming the structure

and purity of PEG derivatives.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated

solvent (e.g., CDCl3, D2O, or DMSO-d6) in an NMR tube.

Data Acquisition: Acquire the 1H NMR spectrum on a spectrometer (e.g., 400 MHz or

higher).

Spectral Analysis:

Benzyl Group: Expect aromatic protons in the range of δ 7.2-7.4 ppm and benzylic

methylene protons (Ar-CH2-O) around δ 4.5 ppm.

PEG Backbone: The repeating ethylene glycol units (-O-CH2-CH2-O-) will show a

characteristic broad singlet or multiplet around δ 3.6 ppm.

Boc Group: A sharp singlet corresponding to the nine equivalent protons of the tert-butyl

group will appear around δ 1.4 ppm.
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Amine Region: The methylene group adjacent to the Boc-protected nitrogen (-CH2-

NHBoc) is expected around δ 3.2-3.4 ppm.

Mass Spectrometry Characterization Protocol
Mass spectrometry is used to confirm the molecular weight and purity of the compound.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are

common techniques for PEG analysis.

Sample Preparation (ESI-MS):

Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a solvent compatible with

mass spectrometry, such as methanol or acetonitrile/water with a small amount of formic

acid to promote ionization.

Introduce the sample into the mass spectrometer via direct infusion or through a liquid

chromatography system (LC-MS).

Sample Preparation (MALDI-TOF MS):

Prepare a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) and a cationizing agent

solution (e.g., sodium trifluoroacetate).

Mix the sample solution with the matrix and cationizing agent, spot onto the target plate,

and allow to dry.

Data Acquisition and Analysis:

Acquire the mass spectrum in positive ion mode.

The expected molecular ion peak for C20H33NO6 would be [M+H]+ at m/z 384.23,

[M+Na]+ at m/z 406.21, or [M+K]+ at m/z 422.18.

Common fragment ions in the mass spectrum of Boc-protected compounds include the

loss of isobutylene (-56 Da) or the entire Boc group (-100 Da). PEG compounds often

show characteristic fragmentation patterns with neutral losses of ethylene glycol units (44

Da).
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Visualizations
General Workflow for Bioconjugation using N-benzyl-PEG4-N'-Boc

Step 1: Boc Deprotection

Step 2: Conjugation to Targeting Moiety

Step 3: Benzyl Deprotection

Step 4: Drug Payload Attachment
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Caption: Synthetic workflow for creating a drug conjugate.

Orthogonal Deprotection Strategy
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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